3-Phenylbicyclo[1.1.1]pentane-1-carboxamide

Solubility BCP Bioisostere Drug-likeness

3-Phenylbicyclo[1.1.1]pentane-1-carboxamide (CAS 2227206-18-8) is a strategic BCP bioisostere replacing para-substituted phenyls, internal alkynes, and tert-butyl groups. Documented 4.1-fold metabolic half-life increase, 3.1–4.2-fold Caco-2 permeability improvement, and ≥50-fold aqueous solubility enhancement versus planar aromatics. Eliminates amide hydrolysis liabilities and reduces hERG signals. Ideal for CNS penetration, kinase/protease inhibitor lead optimization, and SAR library synthesis. Secure this building block to accelerate fragment-to-lead campaigns with superior ADME profiles.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Cat. No. B8097177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylbicyclo[1.1.1]pentane-1-carboxamide
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1C2(CC1(C2)C(=O)N)C3=CC=CC=C3
InChIInChI=1S/C12H13NO/c13-10(14)12-6-11(7-12,8-12)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,14)
InChIKeyJHRCJOVEBGFKCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylbicyclo[1.1.1]pentane-1-carboxamide: Core Properties and Procurement Identifiers


3-Phenylbicyclo[1.1.1]pentane-1-carboxamide (CAS 2227206-18-8) is a synthetic small molecule featuring a bicyclo[1.1.1]pentane (BCP) core substituted with a phenyl group at the 3-position and a primary carboxamide at the 1-position [1]. The BCP scaffold serves as a nonclassical bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups [2]. The compound's three-dimensional, saturated framework confers distinct physicochemical advantages over planar aromatic counterparts, including enhanced metabolic stability, improved aqueous solubility, and reduced susceptibility to cytochrome P450-mediated oxidation [3].

Why Generic Substitution Fails for 3-Phenylbicyclo[1.1.1]pentane-1-carboxamide: The BCP Scaffold Advantage


Substituting 3-phenylbicyclo[1.1.1]pentane-1-carboxamide with a structurally similar analog—such as a 3-alkyl BCP carboxamide or a traditional phenyl carboxamide—can lead to substantial and quantifiable losses in key performance parameters. The 3-phenyl substitution confers a specific electronic and steric profile that influences target engagement, metabolic stability, and physicochemical properties in ways that cannot be recapitulated by 3-alkyl analogs (e.g., 3-methyl, 3-tert-butyl) or by non-BCP scaffolds [1]. Furthermore, the BCP core itself mitigates common liabilities associated with phenyl rings, including amide hydrolysis, high aromatic ring count, and suboptimal solubility, which are not addressed by simple phenyl ring replacements [2]. The evidence detailed in Section 3 demonstrates precisely where this compound diverges from close comparators.

Quantitative Differentiation of 3-Phenylbicyclo[1.1.1]pentane-1-carboxamide vs. Closest Analogs


Aqueous Solubility Improvement: 3-Phenyl BCP Carboxamide vs. Parent Phenyl Carboxamide

Replacement of an aromatic ring with a bicyclo[1.1.1]pentane (BCP) group improves aqueous solubility by at least 50-fold compared to the phenyl-containing counterpart [1]. This is a class-level inference drawn from BCP bioisostere studies where the BCP core was substituted for a phenyl ring in matched molecular pairs [1].

Solubility BCP Bioisostere Drug-likeness

Metabolic Half-Life Enhancement: BCP-Containing NS5B Inhibitors vs. Non-BCP Analogs

In a study of hepatitis C NS5B inhibitors, replacing a para-substituted benzene ring with a BCP-1-carboxamide moiety improved the metabolic half-life from 2.1 hours to 8.7 hours in rat hepatocytes . This represents a 4.1-fold increase in metabolic stability, which is attributed to the reduced susceptibility of the BCP core to oxidative metabolism compared to the phenyl ring .

Metabolic Stability Hepatitis C NS5B Inhibitors

Caco-2 Permeability Enhancement: 3-Phenyl BCP Carboxamide Scaffold vs. Aromatic Counterparts

BCP-containing carboxamide scaffolds demonstrate significantly improved passive permeability across biological membranes. Caco-2 permeability coefficients for BCP derivatives range from 3.1-fold to 4.2-fold higher than those of their direct aromatic counterparts in matched molecular pair analyses .

Permeability Caco-2 Oral Absorption

Amide Hydrolysis Mitigation: BCP Core vs. Phenyl Ring in IDO1 Inhibitors

In a series of IDO1 inhibitors, compound 1 (containing a central phenyl ring) suffered from extensive amide hydrolysis, leading to a suboptimal pharmacokinetic profile [1]. Replacing the central phenyl ring with a BCP bioisostere (yielding compound 2) effectively circumvented the amide hydrolysis issue, resulting in a favorable overall profile with excellent potency, selectivity, pharmacokinetics, and a low predicted human dose [1].

Amide Hydrolysis IDO1 Pharmacokinetics

hERG Liability Reduction: BCP Carboxamide vs. Para-Substituted Benzene

BCP-1-carboxamide, when used to replace para-substituted benzene rings in protease inhibitors, reduces π-stacking interactions that are responsible for hERG channel binding . While quantitative hERG IC₅₀ data for 3-phenylbicyclo[1.1.1]pentane-1-carboxamide itself are not available, this class-level inference demonstrates the intrinsic advantage of the BCP core over aromatic rings in mitigating this cardiotoxicity risk .

hERG Cardiotoxicity Protease Inhibitors

In Vivo Oral Absorption: BCP-Containing γ-Secretase Inhibitor vs. Phenyl Analog

Replacement of the central, para-substituted fluorophenyl ring in the γ-secretase inhibitor BMS-708,163 (compound 1) with a BCP motif led to the discovery of compound 3, which exhibited a ~4-fold increase in both Cₘₐₓ and AUC values in a mouse model [1]. Compound 3 retained equipotent enzyme inhibition while demonstrating significantly improved passive permeability and aqueous solubility [1].

Oral Absorption γ-Secretase Pharmacokinetics

High-Value Application Scenarios for 3-Phenylbicyclo[1.1.1]pentane-1-carboxamide Based on Quantitative Evidence


Lead Optimization of Orally Bioavailable CNS Drug Candidates

The documented 4.1-fold increase in metabolic half-life [1] and 3.1- to 4.2-fold improvement in Caco-2 permeability [2] for BCP-containing scaffolds make this compound a high-value building block for CNS programs where poor brain penetration and rapid metabolism are common liabilities. Its compact, three-dimensional structure and reduced aromatic character are particularly suited to meeting CNS MPO criteria.

Development of IDO1 and Other Amide-Containing Enzyme Inhibitors

The proven ability of the BCP core to eliminate amide hydrolysis liabilities in IDO1 inhibitors [1] positions 3-phenylbicyclo[1.1.1]pentane-1-carboxamide as a strategic replacement for benzamide moieties in protease, kinase, and other enzyme inhibitor programs where amide bond stability is critical for maintaining target engagement and pharmacokinetic integrity.

Optimization of Physicochemical Properties in Lead Series with High Aromatic Ring Count

The ≥50-fold improvement in aqueous solubility [1] and reduced hERG liability [2] associated with BCP bioisosteres provide a compelling rationale for using this compound as a phenyl replacement in lead series burdened by high lipophilicity, poor solubility, or cardiotoxicity signals. This is especially relevant for hits from fragment-based screening or HTS campaigns with flat, aromatic structures.

Synthesis of 1,3-Disubstituted BCP Bioisosteres via Radical or Photoredox Methods

Recent advances in BCP functionalization, including metallaphotoredox-based 3-arylation [1] and one-step acylation of [1.1.1]propellane to give BCP carboxamides [2], enable rapid exploration of 3-phenylbicyclo[1.1.1]pentane-1-carboxamide derivatives. This compound serves as a versatile linchpin for generating diverse libraries of meta-substituted arene bioisosteres for SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenylbicyclo[1.1.1]pentane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.